
Dysprosium--indium (3/5)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dysprosium–indium (3/5) is a compound formed by the combination of dysprosium and indium in a 3:5 ratio. Dysprosium is a rare-earth element with the atomic number 66, known for its high magnetic susceptibility and thermal neutron absorption cross-section . Indium, with the atomic number 49, is a post-transition metal known for its softness and malleability . The combination of these two elements results in a compound with unique properties that are valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of dysprosium–indium (3/5) typically involves the coprecipitation of dysprosium and indium hydroxides from solutions of their nitrate and chloride salts using ammonia . The coprecipitated hydroxides are then subjected to thermal decomposition at temperatures up to 500°C to produce nanodispersed mixed oxides of dysprosium and indium .
Industrial Production Methods: Industrial production of dysprosium–indium (3/5) involves similar methods but on a larger scale. The process begins with the extraction and purification of dysprosium and indium from their respective ores. The purified elements are then combined in the desired ratio and subjected to thermal treatment to produce the final compound .
Chemical Reactions Analysis
Types of Reactions: Dysprosium–indium (3/5) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Dysprosium reacts readily with oxygen to form dysprosium (III) oxide, while indium can form indium (III) oxide under similar conditions .
Common Reagents and Conditions: Common reagents used in the reactions of dysprosium–indium (3/5) include oxygen, halogens, and acids. For example, dysprosium reacts with halogens to form dysprosium (III) halides, and indium reacts with acids to form indium salts .
Major Products Formed: The major products formed from the reactions of dysprosium–indium (3/5) include dysprosium (III) oxide, indium (III) oxide, and various dysprosium and indium halides .
Scientific Research Applications
Dysprosium–indium (3/5) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions. In biology, it is used in the development of imaging agents for medical diagnostics. In medicine, it is used in the production of certain types of medical devices. In industry, it is used in the production of high-performance magnets and other advanced materials .
Mechanism of Action
The mechanism by which dysprosium–indium (3/5) exerts its effects is primarily related to its magnetic and electronic properties. Dysprosium’s high magnetic susceptibility and indium’s electronic properties contribute to the compound’s overall behavior. The molecular targets and pathways involved include interactions with magnetic fields and electronic transitions .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to dysprosium–indium (3/5) include other rare-earth metal and post-transition metal combinations, such as dysprosium–gallium and dysprosium–aluminum .
Uniqueness: Dysprosium–indium (3/5) is unique due to the specific combination of dysprosium’s magnetic properties and indium’s electronic properties. This combination results in a compound with enhanced performance in applications requiring both high magnetic susceptibility and electronic conductivity .
Properties
CAS No. |
80103-69-1 |
|---|---|
Molecular Formula |
Dy3In5 |
Molecular Weight |
1061.59 g/mol |
InChI |
InChI=1S/3Dy.5In |
InChI Key |
VUHLUXNHJWDUQW-UHFFFAOYSA-N |
Canonical SMILES |
[In].[In].[In].[In].[In].[Dy].[Dy].[Dy] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


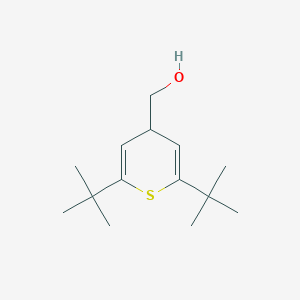
![[1-(2-Chloroacetamido)-2-phenylethyl]phosphonic acid](/img/structure/B14423625.png)
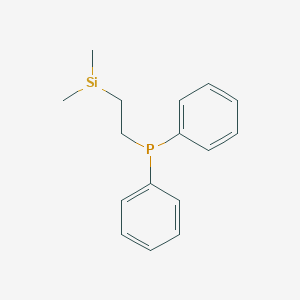
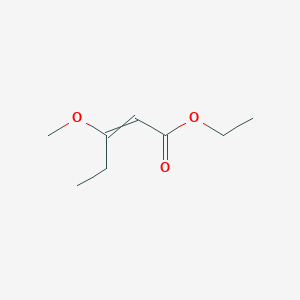

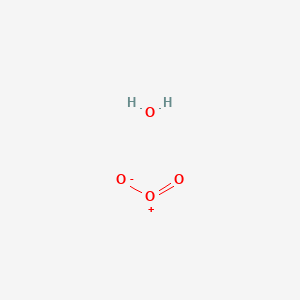
![1-Methyl-4-[1-(methylsulfanyl)tridecane-1-sulfonyl]benzene](/img/structure/B14423657.png)
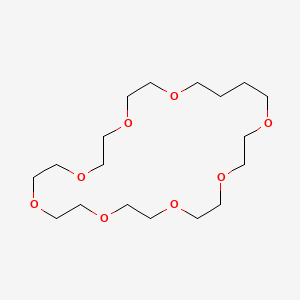
![5-Nitro-2-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]benzonitrile](/img/structure/B14423675.png)
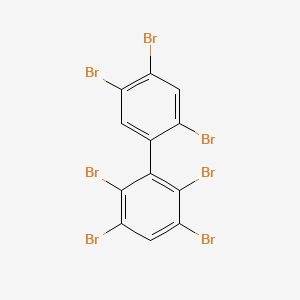
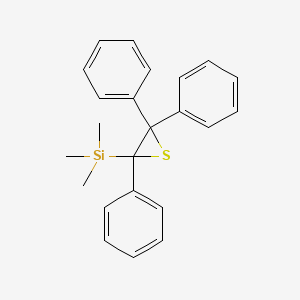
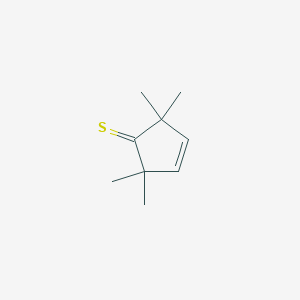
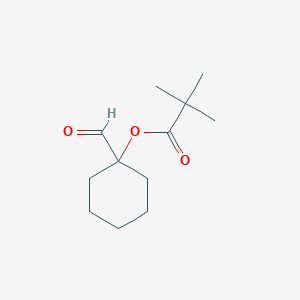
![5-([1,1'-Biphenyl]-4-yl)-2-(4-nitrophenyl)-1,3-oxazole](/img/structure/B14423689.png)
